3-ethynyl-6-methoxypyridazine

Description

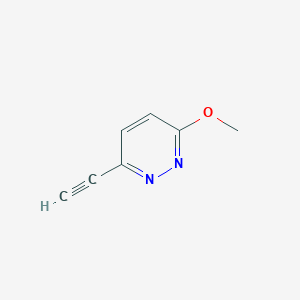

3-Ethynyl-6-methoxypyridazine is a pyridazine derivative characterized by a methoxy (-OCH₃) group at the 6-position and an ethynyl (-C≡CH) group at the 3-position of the pyridazine ring. The molecular formula is C₇H₆N₂O, with a molecular weight of 134.14 g/mol.

Properties

IUPAC Name |

3-ethynyl-6-methoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-3-6-4-5-7(10-2)9-8-6/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALVCNMFOJCDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynyl-6-methoxypyridazine typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3-bromo-6-methoxypyridazine.

Sonogashira Coupling Reaction: The key step in the synthesis is the Sonogashira coupling reaction, where 3-bromo-6-methoxypyridazine is reacted with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Reaction Conditions: The reaction is usually conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a common approach in large-scale synthesis due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-ethynyl-6-methoxypyridazine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products:

Oxidation Products: Carbonyl compounds such as aldehydes or ketones.

Reduction Products: Dihydropyridazine derivatives.

Substitution Products: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-ethynyl-6-methoxypyridazine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its ability to undergo specific chemical transformations.

Medicine: While not widely documented, potential medicinal applications include the development of novel pharmaceuticals targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 3-ethynyl-6-methoxypyridazine is primarily based on its ability to interact with specific molecular targets. The ethynyl group can participate in various chemical reactions, allowing the compound to modify biological molecules or materials. The methoxy group can influence the compound’s solubility and reactivity, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-ethynyl-6-methoxypyridazine with structurally related pyridazine derivatives:

Pharmacological and Functional Comparisons

- Receptor Binding: 6-Methoxypyridazin-3-amine exhibits benzodiazepine receptor binding (lower affinity than clonazepam), suggesting CNS activity .

- Electronic Effects :

- Functionalization Potential: Ethynyl and chloromethyl groups (e.g., in 4-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridazine) enable click chemistry or nucleophilic substitutions, critical for drug discovery .

Stability and Reactivity

- Fluorinated analogs (e.g., 3-(1,1-difluoroethyl)-6-methoxypyridazine) exhibit increased metabolic stability due to fluorine’s electronegativity and C-F bond strength .

- Sulfonamide derivatives (e.g., Sulfamethoxypyridazine) are prone to hydrolysis under acidic conditions, unlike ethynyl-substituted pyridazines, which are more stable .

Key Research Findings

Synthetic Versatility : Ethynyl groups in pyridazines enable diverse functionalizations, as seen in the synthesis of 3-(1-ethoxyvinyl)-6-methoxypyridazine via acid-catalyzed reactions .

Pharmacological Potential: While 6-methoxypyridazin-3-amine shows CNS activity, ethynyl derivatives remain underexplored, warranting studies on kinase inhibition or antimicrobial activity .

Structural Insights : Methoxy groups at the 6-position consistently improve solubility across analogs, whereas electron-withdrawing groups (e.g., ethynyl) enhance reactivity for electrophilic attacks .

Biological Activity

3-Ethynyl-6-methoxypyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring with an ethynyl group at the 3-position and a methoxy group at the 6-position. Its structure allows for various interactions with biological targets, making it a candidate for research in multiple domains.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Nitrification Inhibition : It has been identified as an effective nitrification inhibitor, which can significantly reduce nitrate leaching and nitrous oxide emissions in agricultural settings. Studies have shown that applying this compound at rates of 1 to 2 kg/ha effectively inhibits soil microbes responsible for converting ammonia to nitrate .

- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial properties. However, detailed studies are needed to confirm its efficacy against specific pathogens.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that its interaction with microbial enzymes involved in nitrification plays a critical role. The compound likely binds to these enzymes, inhibiting their activity and thus preventing the conversion of ammonia to nitrate.

Efficacy in Case Studies

Several case studies have highlighted the efficacy of this compound in agricultural applications:

- Field Trials : In field trials conducted to assess its impact on soil health and crop yield, results indicated a significant reduction in nitrogen loss compared to untreated plots. This reduction is crucial for sustainable farming practices, as it minimizes environmental pollution while maintaining soil fertility.

- Laboratory Studies : Laboratory studies demonstrated that the application of this compound led to a marked decrease in nitrifying bacteria populations. This finding supports its role as an effective nitrification inhibitor.

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.